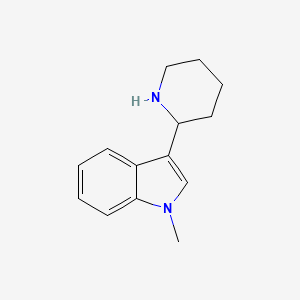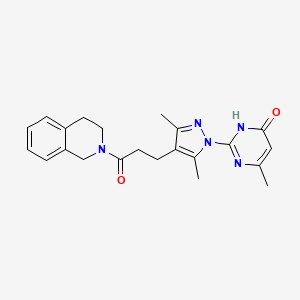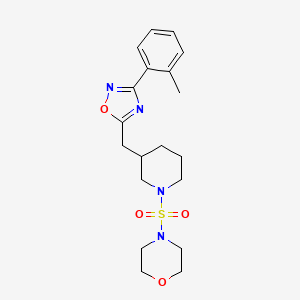
N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The compound's synthesis often involves complex reactions highlighting the versatility of tetrahydroquinoline derivatives in organic chemistry. For instance, Hofmann exhaustive methylation, a pivotal process in deriving analgesic properties from related compounds, illustrates the synthetic complexity and potential pharmacological significance of such chemical entities (Rheiner & Brossi, 1962). Additionally, the cyclopalladation approach to isoquinoline synthesis, as reported by Barr et al. (1983), provides a novel route for constructing this compound's core structure, emphasizing the strategic integration of palladium-catalyzed reactions in synthesizing complex organic molecules (Barr, Dyke, & Quessy, 1983).
Pharmacological and Biological Applications
- The exploration of tetrahydroquinoline and its derivatives in medicinal chemistry has unveiled their potential as therapeutic agents. For example, studies have demonstrated the anticancer activity of certain tetrahydroquinoline derivatives, highlighting their effectiveness in targeting topoisomerase I and exhibiting cytotoxicity against specific cancer cell lines (Ruchelman et al., 2004). Such research underscores the compound's relevance in developing new anticancer therapies.
- The compound's utility extends to neurological applications, where specific derivatives have shown to modulate neurotransmitter systems, suggesting potential roles in treating sleep disorders and elucidating the complex interplay between orexin receptors and sleep regulation (Dugovic et al., 2009). This indicates the broader pharmacological implications of such compounds in modulating physiological functions.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-15-7-9-18(24)13-19(15)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPHYRBBRICKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)


![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)

![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)
